3-Ethylbenzophenone

Description

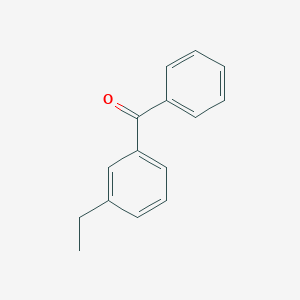

Structure

3D Structure

Properties

IUPAC Name |

(3-ethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSYHKJWZIKKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216267 | |

| Record name | Benzophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66067-43-4 | |

| Record name | 3-Ethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66067-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ETHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G8NXA3CX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Ethylbenzophenone: A Comprehensive Technical Review of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylbenzophenone, with the IUPAC name (3-ethylphenyl)(phenyl)methanone, is an aromatic ketone. While not as extensively studied as its parent compound, benzophenone, it holds significance as a known impurity and a photodegradation product of the widely used non-steroidal anti-inflammatory drug (NSAID), Ketoprofen. An understanding of its chemical properties, structure, and synthesis is crucial for quality control in pharmaceutical manufacturing and for researchers studying the degradation pathways of related active pharmaceutical ingredients. This technical guide provides a detailed overview of the core chemical characteristics and experimental protocols associated with this compound.

Chemical Structure and Identification

This compound is a disubstituted benzophenone with an ethyl group at the meta-position of one of the phenyl rings.

| Identifier | Value |

| IUPAC Name | (3-ethylphenyl)(phenyl)methanone[1] |

| Synonyms | This compound, m-Ethylbenzophenone |

| CAS Number | 66067-43-4[2] |

| Molecular Formula | C₁₅H₁₄O[2] |

| SMILES | CCC1=CC(=CC=C1)C(=O)C2=CC=CC=C2[1] |

| InChI | InChI=1S/C15H14O/c1-2-12-7-6-10-14(11-12)15(16)13-8-4-3-5-9-13/h3-11H,2H2,1H3[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a colorless to pale yellow oily liquid under standard conditions.

| Property | Value | Source |

| Molecular Weight | 210.27 g/mol | PubChem |

| Physical State | Liquid / Oil | ChemicalBook |

| Color | Colorless to pale yellow | ChemicalBook |

| Boiling Point | 320-333 °C (at atmospheric pressure) | European Patent Office |

| Density | 1.049 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Slightly soluble in chloroform and methanol | ChemicalBook |

| XLogP3-AA (Computed) | 4.1 | PubChem[2] |

| Kovats Retention Index (non-polar) | 1826 | PubChem[2] |

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are described in the literature: a multi-step industrial process and the classical Friedel-Crafts acylation.

1. Synthesis via Alkylation of Benzene and Subsequent Oxidation

This method, detailed in European Patent EP 0 215 439 A2, is suitable for large-scale production.

-

Step 1: Alkylation. Benzene is alkylated with ethylene in the presence of an alkylating catalyst (e.g., a Lewis acid like aluminum chloride) to produce a mixture of ethylbenzene and polyethylbenzenes.

-

Step 2: Distillation. The resulting mixture is distilled to isolate a fraction with a boiling point range of 275 to 310°C under atmospheric pressure. This fraction is rich in 1,1-diphenylethane isomers and other polyalkylbenzenes.

-

Step 3: Oxidation. The isolated fraction is heated with a mixture of nitric acid and water. The typical reaction temperature is between 30 and 150°C. This step selectively oxidizes the benzylic carbon of the ethylphenyl group to a ketone.

-

Step 4: Workup and Purification. After the reaction, the oil layer is separated from the aqueous nitric acid layer. The organic phase is then washed, potentially with a basic solution to remove nitro compound by-products, and purified by distillation. High-purity this compound is collected in the fraction boiling between 320 and 333°C. A purity of 95% was reported, with minimal presence of ortho- and para-isomers.

2. Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a standard method for the synthesis of aryl ketones.[3] For this compound, this would involve the reaction of ethylbenzene with benzoyl chloride.

-

Materials: Anhydrous ethylbenzene, benzoyl chloride, and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and a system to manage HCl gas evolution, the Lewis acid catalyst (e.g., AlCl₃) is suspended in an excess of anhydrous ethylbenzene or an inert solvent like dichloromethane under an inert atmosphere.

-

The mixture is cooled in an ice bath.

-

Benzoyl chloride is added dropwise from the dropping funnel with continuous stirring. The reaction is typically exothermic.

-

After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure completion.

-

-

Workup:

-

The reaction is quenched by carefully pouring the mixture onto crushed ice, often containing concentrated HCl, to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane).

-

The combined organic layers are washed sequentially with dilute acid, water, a saturated sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude product is a mixture of ortho-, meta-, and para-isomers. The desired this compound (meta-isomer) can be separated from the other isomers and by-products by column chromatography on silica gel.[4] The ethyl group is an ortho-, para-director, so the para-isomer is expected to be the major product, with the meta-isomer forming in smaller amounts.[4]

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Complex multiplets in the range of 7.2-7.8 ppm. The protons on the unsubstituted phenyl ring will likely appear as two multiplets. The protons on the ethyl-substituted ring will show more complex splitting patterns. - Ethyl Group Protons: A quartet around 2.7 ppm (CH₂) and a triplet around 1.3 ppm (CH₃).[4] |

| ¹³C NMR | - Carbonyl Carbon: A peak in the range of 190-200 ppm.[5] - Aromatic Carbons: Multiple peaks in the sp² region (120-145 ppm).[5] - Aliphatic Carbons: Two peaks in the aliphatic region (0-40 ppm) corresponding to the ethyl group carbons.[5] |

| IR Spectroscopy | - C=O Stretch: A strong absorption band around 1650-1660 cm⁻¹. This is characteristic of a diaryl ketone.[4] - Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. - Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (around 2900-2975 cm⁻¹).[4] - C=C Aromatic Ring Stretch: Peaks around 1600 and 1500 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 210. - Major Fragments: Expected fragments include those corresponding to the benzoyl cation (m/z = 105) and the ethylphenyl cation (m/z = 105), as well as loss of the ethyl group (m/z = 181). |

Biological Relevance and Logical Relationships

This compound is primarily of interest in the pharmaceutical industry as an impurity and degradation product of Ketoprofen. The structural similarity is evident, with Ketoprofen being the α-methylcarboxylic acid derivative of this compound. Photodegradation of Ketoprofen in aqueous solutions can lead to the formation of this compound through decarboxylation.

Conclusion

This compound is a well-characterized aromatic ketone with established synthetic routes and understood physicochemical properties. While it does not have direct applications, its role as a significant impurity and degradation product of Ketoprofen makes its study essential for drug development and quality assurance professionals. The experimental protocols provided herein offer a basis for its synthesis and purification, which are critical for obtaining reference standards for analytical method development and validation. Further research to publish detailed experimental spectroscopic data would be a valuable contribution to the scientific literature.

References

An In-depth Technical Guide to the Synthesis of 3-Ethylbenzophenone via Friedel-Crafts Acylation

Abstract

3-Ethylbenzophenone is a key chemical intermediate, notably utilized in the synthesis of pharmaceuticals such as Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Its synthesis requires precise control over regioselectivity. A direct Friedel-Crafts acylation of ethylbenzene with benzoyl chloride predominantly yields the ortho- and para-isomers due to the directing effect of the ethyl group, making the synthesis of the meta-isomer challenging via this direct route.[1] This guide details a robust, multi-step synthetic strategy that employs a Friedel-Crafts acylation on a meta-directing substrate, followed by a chemical modification to achieve the desired this compound. This method ensures high purity and regiochemical control, which are critical for pharmaceutical applications.

Introduction and Synthetic Strategy

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for forming carbon-carbon bonds with aromatic rings.[2] It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[3][4] The electrophile in this reaction is a highly reactive acylium ion, generated from the interaction between the acylating agent and the Lewis acid.[5]

The primary challenge in synthesizing this compound is directing the incoming benzoyl group to the meta position. The ethyl group of ethylbenzene is an ortho-, para-director, meaning a direct acylation would result in 2-ethylbenzophenone and 4-ethylbenzophenone as major products.[1]

To overcome this, the chosen strategy involves a two-step process:

-

Friedel-Crafts Acylation: Acetophenone is used as the starting material. Its acetyl group is a deactivating, meta-directing group, which guides the benzoyl group from benzoyl chloride to the desired C-3 position, yielding 3-acetylbenzophenone.[2]

-

Ketone Reduction: The acetyl group of 3-acetylbenzophenone is then selectively reduced to an ethyl group using a standard method such as the Wolff-Kishner reduction, yielding the final product, this compound.

This indirect approach, which incorporates a key Friedel-Crafts acylation step, is a reliable method for obtaining the pure meta-isomer.

Reaction Mechanism and Workflow

Friedel-Crafts Acylation Mechanism

The synthesis begins with the Friedel-Crafts acylation of acetophenone. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the benzoyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the nucleophilic aromatic ring of acetophenone at the meta position. Subsequent loss of a proton re-establishes aromaticity and regenerates the catalyst.[3][5]

Caption: Mechanism of Friedel-Crafts acylation on acetophenone.

Overall Synthetic Workflow

The complete synthesis involves the initial acylation reaction, followed by aqueous workup, purification, and the subsequent reduction of the intermediate ketone to the final product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas.[3] Benzoyl chloride is a lachrymator. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. All glassware must be flame-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the Lewis acid catalyst.[6]

Step 1: Synthesis of 3-Acetylbenzophenone

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount (Example) | Molar Equiv. |

| Acetophenone | C₈H₈O | 120.15 | 12.0 g (10.0 mL) | 1.0 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 14.8 g (12.2 mL) | 1.05 |

| Aluminum Chloride | AlCl₃ | 133.34 | 14.7 g | 1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

| Conc. Hydrochloric Acid | HCl | 36.46 | 30 mL | - |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: Equip a flame-dried 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension: Add anhydrous aluminum chloride (1.1 eq.) and 75 mL of anhydrous dichloromethane (DCM) to the flask. Cool the suspension to 0°C in an ice bath with stirring.

-

Reactant Addition: In a separate flask, dissolve acetophenone (1.0 eq.) and benzoyl chloride (1.05 eq.) in 75 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

-

Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature remains below 5°C. The reaction is exothermic.[3]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 30 mL of concentrated HCl, with vigorous stirring.[3] This will decompose the aluminum chloride-ketone complex.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of DCM.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 3-acetylbenzophenone, which can be purified by recrystallization or used directly in the next step.

Step 2: Wolff-Kishner Reduction to this compound

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount (Example) | Molar Equiv. |

| 3-Acetylbenzophenone | C₁₅H₁₂O₂ | 224.26 | 20.0 g | 1.0 |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 13.4 g (13.0 mL) | 3.0 |

| Potassium Hydroxide | KOH | 56.11 | 15.0 g | 3.0 |

| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | 150 mL | - |

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the crude 3-acetylbenzophenone (1.0 eq.), potassium hydroxide (3.0 eq.), hydrazine hydrate (3.0 eq.), and diethylene glycol.

-

Initial Reflux: Heat the mixture to 130-140°C and reflux for 1-2 hours. During this period, the hydrazone intermediate is formed.

-

Water Removal: Remove the reflux condenser and replace it with a distillation apparatus. Increase the temperature to distill off water and excess hydrazine hydrate.

-

Final Reflux: Once the water has been removed and the internal temperature reaches ~200°C, reattach the reflux condenser and heat the mixture under reflux for an additional 3-4 hours to complete the reduction.

-

Workup: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

-

Extraction: Extract the aqueous mixture three times with 75 mL portions of a suitable solvent like diethyl ether or ethyl acetate.

-

Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent via rotary evaporation, the crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Data Summary and Expected Results

The reaction conditions are critical for achieving a good yield and high purity. The following table summarizes key parameters based on general principles of Friedel-Crafts acylations and Wolff-Kishner reductions.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Wolff-Kishner Reduction | Rationale / Notes |

| Catalyst | Anhydrous AlCl₃ (1.1 - 1.5 eq.) | N/A (Stoichiometric base) | A stoichiometric amount of AlCl₃ is needed as the product ketone complexes with the catalyst, deactivating it.[6] |

| Solvent | Dichloromethane (DCM), Nitrobenzene | Diethylene Glycol | DCM is a common non-polar solvent.[6] A high-boiling solvent is required for the high temperatures of the Wolff-Kishner reduction. |

| Temperature | 0°C to Room Temperature | 130°C to 200°C | Low initial temperature controls the exothermic acylation. High temperature is needed to decompose the hydrazone intermediate. |

| Reaction Time | 2 - 6 hours | 4 - 6 hours | Reaction time should be optimized and monitored by TLC to avoid incomplete conversion or side reactions.[6] |

| Typical Yield | 70 - 85% | 75 - 90% | Yields are highly dependent on strict adherence to anhydrous conditions and procedural efficiency. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or No Product (Step 1) | Inactive catalyst due to moisture. | Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Use a fresh bottle of AlCl₃.[6] |

| Insufficient catalyst. | The product complexes with AlCl₃. Use at least 1.1 molar equivalents of the catalyst.[6] | |

| Formation of Isomers | Incorrect starting material. | Ensure the starting material is acetophenone, not ethylbenzene, to guarantee meta-direction. |

| Incomplete Reduction (Step 2) | Insufficient temperature or time. | Ensure water is completely removed and the reaction reaches ~200°C to facilitate the final decomposition step. |

| Base is not strong enough or is wet. | Use high-purity, dry KOH or NaOH pellets. | |

| Difficult Purification | Presence of side-products. | Optimize reaction conditions (temp., time) to minimize by-products. Use column chromatography with a gradient eluent system for purification.[6] |

References

(3-Ethylphenyl)(phenyl)methanone CAS number 66067-43-4

An In-depth Technical Guide to (3-Ethylphenyl)(phenyl)methanone (CAS Number: 66067-43-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Ethylphenyl)(phenyl)methanone, also known as 3-ethylbenzophenone, is an aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds. Its primary significance in the pharmaceutical industry lies in its role as a key precursor in the manufacturing of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). This technical guide provides a comprehensive overview of (3-Ethylphenyl)(phenyl)methanone, including its chemical and physical properties, detailed synthesis and purification protocols, spectral analysis, and its relevance in drug development.

Physicochemical and Spectral Data

The fundamental properties of (3-Ethylphenyl)(phenyl)methanone are summarized in the tables below, providing a ready reference for researchers.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 66067-43-4 | [1] |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| IUPAC Name | (3-Ethylphenyl)(phenyl)methanone | [1] |

| Synonyms | This compound, m-Ethylbenzophenone | [1] |

| Physical Form | Liquid | |

| Purity (typical) | ≥95% |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3-AA | 4.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 210.104465 g/mol | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

Table 3: Spectroscopic Data (Predicted and General for Benzophenones)

| Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region (approx. 7.2-7.8 ppm) corresponding to the protons of the two phenyl rings. A quartet and a triplet in the aliphatic region (approx. 2.7 and 1.2 ppm, respectively) characteristic of the ethyl group. |

| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically in the range of 195-200 ppm. Multiple signals in the aromatic region (approx. 128-140 ppm). Signals for the ethyl group carbons (approx. 29 and 15 ppm). |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 210. Characteristic fragment ions corresponding to the loss of the ethyl group ([M-29]⁺ at m/z = 181), the phenyl group ([M-77]⁺ at m/z = 133), and the benzoyl cation ([C₆H₅CO]⁺ at m/z = 105). |

| Infrared (IR) | A strong absorption band around 1660 cm⁻¹ corresponding to the C=O stretching of the diaryl ketone. C-H stretching bands for the aromatic and aliphatic protons. |

Synthesis and Purification

The primary synthetic route to (3-Ethylphenyl)(phenyl)methanone is the Friedel-Crafts acylation of ethylbenzene with benzoyl chloride.

Synthesis Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation methods for benzophenone derivatives.

Materials:

-

Ethylbenzene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (concentrated and dilute)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a drying tube), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactants: Cool the suspension in an ice bath. Add ethylbenzene (1.0 equivalent) to the flask. From the dropping funnel, add benzoyl chloride (1.0 equivalent) dropwise to the stirred suspension. Control the addition rate to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours or until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocols

The crude product can be purified by either recrystallization or column chromatography.

Protocol 1: Recrystallization

-

Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or ethyl acetate/hexane.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

-

Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).

-

Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator.

Role in Drug Development: Intermediate for Ketoprofen Synthesis

The primary application of (3-Ethylphenyl)(phenyl)methanone in drug development is as a key intermediate in the synthesis of Ketoprofen.

Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase-1 (COX-1) and COX-2 enzymes, thereby blocking prostaglandin synthesis.[2] Prostaglandins are key mediators of inflammation, pain, and fever.[2]

The synthesis of Ketoprofen from this compound typically involves the introduction of a propionic acid moiety at the alpha-position of the ethyl group. This can be achieved through various synthetic routes, such as bromination followed by reaction with a cyanide source and subsequent hydrolysis, or through carbonylation reactions.

Biological Activity and Mechanism of Action

Direct studies on the biological activity and mechanism of action of (3-Ethylphenyl)(phenyl)methanone are limited, as it is primarily considered a synthetic intermediate. However, the broader class of benzophenone derivatives has been shown to exhibit a range of biological activities.

-

General Benzophenone Derivatives: Various substituted benzophenones have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3] The biological activity is highly dependent on the nature and position of the substituents on the phenyl rings.

-

Ketoprofen Precursor: As a direct precursor to Ketoprofen, the primary relevance of its "biological effect" is its successful conversion to the active pharmaceutical ingredient. The biological activity of the final product, Ketoprofen, is well-established and involves the inhibition of prostaglandin synthesis through the COX pathway.[2]

It is important for drug development professionals to note that while the intermediate itself is not the active therapeutic agent, its purity and the absence of reactive impurities are critical for the safety and efficacy of the final drug product.

Safety Information

Based on available data, (3-Ethylphenyl)(phenyl)methanone is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

(3-Ethylphenyl)(phenyl)methanone is a valuable chemical intermediate with a well-defined role in the synthesis of the important NSAID, Ketoprofen. This guide has provided a detailed overview of its properties, synthesis, purification, and relevance in drug development. While direct biological activity data for this specific compound is scarce, its significance as a precursor highlights the importance of understanding its chemistry for the efficient and safe production of pharmaceuticals. Further research into the potential biological activities of this and other synthetic intermediates could reveal novel pharmacological properties.

References

Spectroscopic Data of 3-Ethylbenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylbenzophenone (CAS: 66067-43-4), a substituted aromatic ketone. The information detailed herein is essential for the unequivocal identification, characterization, and quality control of this compound in research and development settings. This document presents available experimental and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structure and Properties

-

IUPAC Name: (3-ethylphenyl)(phenyl)methanone[1]

-

Synonyms: m-Ethylbenzophenone

-

Molecular Formula: C₁₅H₁₄O[1]

-

Molecular Weight: 210.27 g/mol [1]

-

Appearance: Liquid

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Mass Spectrometry, and predicted data for ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.75 | d | 2H | Aromatic H (ortho to C=O, unsubstituted ring) |

| ~7.65 - 7.35 | m | 7H | Aromatic H |

| ~2.70 | q | 2H | -CH₂- |

| ~1.25 | t | 3H | -CH₃ |

| Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Note: These are predicted values based on standard chemical shift tables. |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~197 | C=O |

| ~144 | Aromatic C-CH₂ |

| ~138 | Aromatic C |

| ~137 | Aromatic C |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~29 | -CH₂- |

| ~15 | -CH₃ |

| Solvent: CDCl₃. Note: These are predicted values based on standard chemical shift tables. |

Table 3: Infrared (IR) Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2970, ~2875 | Medium | Aliphatic C-H stretch |

| ~1660 | Strong | C=O stretch (ketone) |

| ~1600, ~1450 | Medium | Aromatic C=C ring stretch |

| Sample Preparation: Neat liquid film on KBr plates. |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Assignment |

| 210 | Moderate | [M]⁺ (Molecular Ion) |

| 181 | Moderate | [M - CH₂CH₃]⁺ |

| 133 | High | [C₉H₉O]⁺ |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| Ionization Mode: Electron Ionization (EI). |

Experimental Protocols

The following sections describe generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1.0 second, and a sufficient number of scans to obtain a high signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, operating at a frequency of 100 MHz or 125 MHz, respectively. A proton-decoupled pulse sequence is generally used to simplify the spectrum, resulting in singlet peaks for each unique carbon atom. A spectral width of around 240 ppm and a relaxation delay of 2.0 seconds are common parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is acquired first and automatically subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water vapor. A resolution of 4 cm⁻¹ is typically sufficient.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

-

Data Acquisition: The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically at 70 eV) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Mandatory Visualization

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Photophysical Properties of 3-Ethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylbenzophenone, an alkyl-substituted aromatic ketone, is a molecule of interest in various photochemical and photobiological studies. Its photophysical properties are fundamentally governed by the benzophenone chromophore, which is well-known for its efficient intersystem crossing to the triplet state upon absorption of ultraviolet radiation. This triplet state is a potent photosensitizer, capable of initiating a variety of chemical reactions, including energy transfer to molecular oxygen to generate reactive singlet oxygen, and hydrogen abstraction from suitable donors. Understanding the quantitative aspects of these photophysical processes is crucial for applications ranging from photoinitiators in polymer chemistry to probes in biological systems. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for their characterization, and a visualization of the key photophysical pathways. While experimental data for this compound is not extensively available in the public domain, this guide compiles data from closely related benzophenone derivatives to provide well-founded estimations.

Core Photophysical Principles of Benzophenones

The photochemistry of benzophenone and its derivatives is dominated by the population of its triplet excited state following the absorption of UV light. This process, known as intersystem crossing (ISC), is remarkably efficient.[1]

Upon excitation, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which is typically of n,π* character. This S₁ state is very short-lived and rapidly undergoes intersystem crossing to a lower-lying triplet state (T₁), also of n,π* character. The high efficiency of this S₁ → T₁ transition is a hallmark of benzophenones and is facilitated by spin-orbit coupling.

The resulting long-lived T₁ state is the primary photoactive species and can undergo several deactivation pathways:

-

Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state, typically observed at low temperatures.

-

Non-radiative decay: Deactivation to the S₀ state through vibrational relaxation.

-

Energy Transfer: Transfer of the triplet energy to another molecule, such as molecular oxygen, to generate singlet oxygen (a Type II photosensitization mechanism).

-

Hydrogen Abstraction: Abstraction of a hydrogen atom from a suitable donor molecule, leading to the formation of a ketyl radical (a Type I photosensitization mechanism).

The substitution pattern on the phenyl rings can influence the energies of the excited states and the rates of these processes, thereby tuning the photophysical properties of the molecule.

Photophysical Data

Specific experimental data for this compound is limited. The following table summarizes key photophysical parameters for unsubstituted benzophenone and provides estimated values for this compound based on the known effects of alkyl substitution on the benzophenone chromophore. Alkyl groups are generally considered to have a minor electronic effect on the core photophysical properties of benzophenone.

| Property | Symbol | Benzophenone (in non-polar solvent) | This compound (Estimated) |

| Absorption Maximum (n,π) | λmax | ~340 nm | ~340-345 nm |

| Molar Absorptivity (n,π) | ε | ~100-200 M-1cm-1 | ~100-200 M-1cm-1 |

| Absorption Maximum (π,π) | λmax | ~250 nm | ~250-255 nm |

| Molar Absorptivity (π,π) | ε | ~10,000-20,000 M-1cm-1 | ~10,000-20,000 M-1cm-1 |

| Fluorescence Quantum Yield | Φf | < 0.01 | < 0.01 |

| Phosphorescence Quantum Yield | Φp | ~0.9 (at 77 K) | ~0.9 (at 77 K) |

| Triplet Quantum Yield | ΦT | ~1.0 | ~1.0 |

| Triplet Lifetime (deoxygenated) | τT | ~5-10 µs | ~5-10 µs |

| Triplet Energy | ET | ~69 kcal/mol | ~68-69 kcal/mol |

Experimental Protocols

UV-Visible Absorption Spectroscopy

Purpose: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., acetonitrile or cyclohexane). From the stock solution, prepare a series of dilutions.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Record a baseline spectrum with the solvent in both the sample and reference beams.

-

Measure the absorbance of each of the diluted solutions of this compound across a relevant wavelength range (e.g., 200-450 nm).[2]

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).[2]

-

Fluorescence and Phosphorescence Spectroscopy

Purpose: To measure the emission spectra and quantum yields of this compound.

Methodology:

-

Instrumentation: A spectrofluorometer equipped for both fluorescence and phosphorescence measurements. For phosphorescence, a low-temperature sample holder (e.g., a liquid nitrogen dewar) and a means to gate the detector or use a pulsed source is required.

-

Sample Preparation:

-

For fluorescence, prepare a dilute solution of this compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

-

For phosphorescence, the sample is typically dissolved in a solvent that forms a rigid glass at 77 K (e.g., ethanol or a mixture of ethers). The solution should be deoxygenated by bubbling with an inert gas (e.g., argon) before freezing.

-

-

Measurement:

-

Fluorescence: Excite the sample at a wavelength where it absorbs and scan the emission monochromator to record the fluorescence spectrum.

-

Phosphorescence: Cool the sample to 77 K. Excite the sample with a short pulse of light. After a short delay to allow for the decay of any fluorescence, record the emission spectrum.[3]

-

-

Quantum Yield Determination: The fluorescence (Φf) and phosphorescence (Φp) quantum yields are typically determined by a relative method, comparing the integrated emission intensity of the sample to that of a standard with a known quantum yield.

Transient Absorption Spectroscopy

Purpose: To detect the triplet excited state of this compound, determine its lifetime (τT), and measure its triplet-triplet absorption spectrum.

Methodology:

-

Instrumentation: A nanosecond or picosecond transient absorption spectrometer. This typically consists of a pulsed laser for excitation (the "pump" beam, e.g., a Nd:YAG laser at 355 nm) and a second light source (the "probe" beam) to monitor changes in absorbance.[4]

-

Sample Preparation: Prepare a solution of this compound in a spectroscopic grade solvent. The solution must be thoroughly deoxygenated to prevent quenching of the triplet state by molecular oxygen.

-

Measurement:

-

The sample is excited by the laser pulse.

-

The change in absorbance of the probe light is monitored as a function of time at a specific wavelength. The decay of this transient absorption signal corresponds to the decay of the triplet state.

-

By varying the wavelength of the probe light, the transient absorption spectrum of the triplet state can be constructed.[2]

-

-

Data Analysis: The decay of the transient absorption signal at a fixed wavelength is fitted to a first-order exponential decay to determine the triplet lifetime (τT).[2]

Photophysical Pathways and Mechanisms

The key photophysical processes of this compound can be visualized using a Jablonski diagram. The subsequent photosensitization reactions initiated by the triplet state are also depicted.

Caption: Jablonski diagram and photosensitization pathways for this compound.

The experimental workflow for determining the triplet state lifetime using transient absorption spectroscopy is a critical procedure for characterizing photosensitizers like this compound.

Caption: Workflow for triplet lifetime determination via transient absorption spectroscopy.

References

3-Ethylbenzophenone: A Key Photodegradation Product of Ketoprofen

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is known to undergo photodegradation upon exposure to ultraviolet (UV) radiation, leading to the formation of various photoproducts. Among these, 3-ethylbenzophenone has been identified as a major and significant degradation product. This technical guide provides a comprehensive overview of the formation of this compound from ketoprofen, including the underlying photochemical mechanisms, detailed experimental protocols for its analysis, and a summary of its toxicological implications. Particular emphasis is placed on the quantitative aspects of its formation under different environmental conditions and the cellular signaling pathways affected by ketoprofen and its photoproducts. This document is intended to serve as a valuable resource for researchers in the fields of pharmaceutical sciences, toxicology, and drug development.

Introduction

Ketoprofen's therapeutic efficacy is well-established; however, its photosensitivity presents a significant clinical concern, leading to phototoxic and photoallergic reactions.[1] The core of this photosensitivity lies in the benzophenone moiety within ketoprofen's structure, which readily absorbs UVA and UVB radiation.[2] This absorption triggers a cascade of photochemical reactions, with the most prominent being the photodecarboxylation of the propionic acid side chain.[3] This process is the primary pathway for the formation of this compound.[4] Understanding the formation, quantification, and biological activity of this key photoproduct is crucial for developing safer drug formulations and for assessing the environmental impact of ketoprofen residues.

Formation of this compound

The transformation of ketoprofen to this compound is a complex photochemical process that is influenced by several factors, most notably pH and the presence of oxygen.

Mechanism of Photodecarboxylation

Upon absorption of UV radiation, ketoprofen is excited to its singlet state, which can then undergo intersystem crossing to the more stable triplet state.[3] The deprotonated form of ketoprofen is particularly susceptible to photodecarboxylation from this triplet state.[3] The reaction proceeds through the formation of a benzylic carbanion or a benzylic radical intermediate following the loss of carbon dioxide.[4] Subsequent protonation of the carbanion or hydrogen abstraction by the radical leads to the formation of this compound.[4]

Influence of pH and Oxygen

The efficiency of this compound formation is pH-dependent. The photodecarboxylation primarily occurs with the deprotonated form of ketoprofen, which is more prevalent at physiological and higher pH values.[3]

The presence of oxygen can influence the distribution of photoproducts. In anaerobic (oxygen-free) conditions, this compound is the major product.[3] However, in the presence of oxygen, other oxygenated derivatives can be formed, such as 3-(1-hydroperoxyethyl)benzophenone and 3-(1-hydroxyethyl)benzophenone, arising from reactions with reactive oxygen species (ROS).[4]

Quantitative Analysis of this compound Formation

The yield of this compound from ketoprofen photodegradation can vary significantly depending on the experimental conditions. The following table summarizes quantitative data from various studies.

| Condition | Ketoprofen Degradation (%) | This compound Yield (%) | Other Major Products | Reference |

| UV-A (366 nm), TiO₂, 180 min | 51.04% | Not specified | Not specified | [5] |

| UV-C (254 nm), TiO₂, 120 min | 91.08% | Not specified | Not specified | [5] |

| UV (254 nm), Aerobic | ~40 times faster than ibuprofen | Not specified | Multiple by-products | [6] |

| UV (254 nm), Anaerobic | No significant effect on rate compared to aerobic | Higher yield of this compound expected | Fewer oxygenated by-products | [6] |

| Neutral aqueous medium, UV irradiation | Not specified | Major photoproduct | 3-(1-hydroperoxyethyl)benzophenone, 3-(1-hydroxyethyl)benzophenone, 3-acetylbenzophenone | [4] |

Experimental Protocols

This section provides detailed methodologies for conducting ketoprofen photodegradation studies and for the analysis of this compound.

Photodegradation of Ketoprofen in Aqueous Solution

This protocol describes a general procedure for the UV irradiation of ketoprofen in an aqueous solution.

Materials:

-

Ketoprofen

-

Deionized water

-

Phosphate buffer solutions (for pH control)

-

UV lamp (e.g., UVA at 366 nm or UVB)

-

Quartz reaction vessel

-

Magnetic stirrer

-

High-performance liquid chromatograph (HPLC) or Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Solution Preparation: Prepare a stock solution of ketoprofen in a suitable solvent (e.g., methanol) and dilute it to the desired concentration in deionized water or a specific pH buffer. A typical starting concentration is in the range of 10-50 mg/L.

-

Irradiation Setup: Place the ketoprofen solution in a quartz reaction vessel equipped with a magnetic stirrer to ensure homogeneity. Position the UV lamp at a fixed distance from the vessel. The entire setup should be in a light-proof enclosure.

-

Irradiation: Irradiate the solution for a defined period, taking aliquots at specific time intervals to monitor the degradation process.

-

Sample Preparation for Analysis: Before analysis, filter the samples through a 0.22 µm syringe filter to remove any particulate matter. For GC-MS analysis, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to concentrate the analytes and transfer them to a suitable organic solvent.

HPLC Analysis of Ketoprofen and this compound

This method is suitable for the simultaneous determination of ketoprofen and its degradation products.[7]

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: Supelco Discovery C18 column (125 mm x 4 mm i.d., 5 µm particle size).[7]

-

Mobile Phase: A mixture of acetonitrile, water, and phosphate buffer (pH 3.5) in a ratio of 40:58:2 (v/v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 233 nm.[7]

-

Injection Volume: 20 µL.

GC-MS Analysis of this compound

GC-MS provides high sensitivity and specificity for the identification and quantification of volatile and semi-volatile degradation products.

-

Chromatographic System: A gas chromatograph coupled to a mass spectrometer.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).

-

Mass Spectrometer Mode: Electron Ionization (EI) with a scan range of m/z 50-500.

Signaling Pathways and Toxicological Implications

The phototoxicity of ketoprofen and its degradation products, including this compound, is a significant concern. These compounds can induce cellular damage through the generation of reactive oxygen species (ROS), leading to oxidative stress and triggering various cellular signaling pathways.

Reactive Oxygen Species (ROS) and Oxidative Stress

UV-irradiated ketoprofen is known to generate ROS, such as singlet oxygen and superoxide radicals.[3] These highly reactive species can damage cellular components, including lipids, proteins, and DNA, leading to lipid peroxidation and a state of oxidative stress.[1] this compound, retaining the benzophenone chromophore, is also capable of photosensitizing and contributing to ROS production.[4]

Inflammatory and Apoptotic Signaling Pathways

The oxidative stress induced by ketoprofen photoproducts can activate several key signaling pathways involved in inflammation and apoptosis.

-

NF-κB Pathway: UVB-irradiated ketoprofen has been shown to activate the NF-κB signaling pathway, a key regulator of the inflammatory response, leading to the increased expression of pro-inflammatory mediators like COX-2.[8]

-

MAP Kinase Pathways: The mitogen-activated protein (MAP) kinase pathways, including ERK1/2, p38, and JNK, are also activated in response to the stress induced by UV-irradiated ketoprofen.[8] The activation of ERK1/2 and p38 has been linked to the induction of COX-2.[8]

-

p53-Mediated Apoptosis: DNA damage caused by ROS can lead to the phosphorylation and activation of the tumor suppressor protein p53.[8] Activated p53 can arrest the cell cycle and, in cases of severe damage, induce apoptosis (programmed cell death) through the activation of caspases.[9]

While direct evidence for the specific effects of this compound on these pathways is still emerging, its structural similarity to benzophenone and its role as a major photoproduct of ketoprofen strongly suggest its involvement in these toxicological responses.

Visualizations

Photodegradation Pathway of Ketoprofen

Caption: Formation of this compound from ketoprofen.

Experimental Workflow for Analysis

Caption: Workflow for photodegradation and analysis.

ROS-Mediated Signaling Pathway

Caption: ROS-mediated cellular signaling pathways.

Conclusion

This compound is a primary and significant photodegradation product of ketoprofen, formed predominantly through a photodecarboxylation reaction that is influenced by pH and the presence of oxygen. Its formation and subsequent photosensitizing activity are key contributors to the phototoxicity observed with ketoprofen use. The analytical methods detailed in this guide provide robust means for the quantification of this compound, which is essential for both quality control in pharmaceutical formulations and for toxicological risk assessment. The elucidation of the cellular signaling pathways, particularly those involving ROS, inflammation, and apoptosis, provides a molecular basis for understanding the adverse effects of ketoprofen photoproducts. Further research focusing on the specific toxicological profile of this compound on skin cells is warranted to fully characterize its risk to human health. This guide serves as a foundational resource for scientists and researchers working to mitigate the photosensitive risks associated with ketoprofen and to develop safer and more stable pharmaceutical products.

References

- 1. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of photoinduced decomposition of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Phototransformation of ibuprofen and ketoprofen in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoinflammatory responses to UV-irradiated ketoprofen mediated by the induction of ROS generation, enhancement of cyclooxygenase-2 expression, and regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An In Vitro Strategy to Evaluate Ketoprofen Phototoxicity at the Molecular and Cellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Degradation of Ibuprofen: Investigating Potential Pathways to 3-Ethylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuprofen, a widely consumed non-steroidal anti-inflammatory drug (NSAID), is known to degrade under various environmental and stress conditions, leading to a range of transformation products. This technical guide provides a comprehensive overview of the established degradation pathways of ibuprofen, including photodegradation, oxidation, and hydrolysis. While the formation of 3-Ethylbenzophenone as a direct degradation product of ibuprofen is not documented in existing scientific literature, this guide also explores a hypothetical pathway for its formation based on established principles of organic chemistry. Detailed experimental protocols for forced degradation studies and quantitative data on the formation of major degradation products are presented to aid researchers in their understanding of ibuprofen's stability and degradation profile.

Introduction

Ibuprofen, chemically known as (±)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone in the management of pain and inflammation.[1] Its widespread use and subsequent release into the environment have prompted extensive research into its degradation pathways and the potential environmental and toxicological impact of its byproducts.[2] Understanding the chemical stability of ibuprofen and the mechanisms of its degradation is crucial for the development of stable pharmaceutical formulations and for assessing its environmental fate. This guide delves into the known degradation mechanisms of ibuprofen and addresses the inquiry into the potential formation of this compound, a compound not typically associated with its degradation.

Established Degradation Pathways of Ibuprofen

Forced degradation studies on ibuprofen have been conducted under a variety of stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[3][4] These studies have revealed several key degradation products, with the primary pathways involving modifications to the propanoic acid side chain and the isobutyl group, as well as the aromatic ring.

Photodegradation

Ibuprofen is susceptible to photodegradation when exposed to UV light.[5] A major photolytic degradation pathway involves the decarboxylation of the propanoic acid moiety, leading to the formation of 4-isobutylacetophenone (IBAP).[6] This transformation is significant as IBAP has been reported to be a more toxic compound than the parent ibuprofen.[7] The yield of 4-isobutylacetophenone can be substantial, particularly upon direct photolysis and in the presence of photosensitizers.[6]

Other photoproducts that have been identified include hydroxylated derivatives of ibuprofen and compounds resulting from the cleavage of the isobutyl side chain.[8][9]

Oxidative Degradation

Oxidative stress, often simulated using reagents like hydrogen peroxide, leads to a different set of degradation products.[10] The primary sites of oxidation are the benzylic carbon of the isobutyl group and the aromatic ring.[2] Key oxidative degradation products include:

-

Hydroxyibuprofen derivatives: 1-hydroxyibuprofen and 2-hydroxyibuprofen are major metabolites formed through enzymatic oxidation in biological systems and can also be generated under chemical oxidation conditions.

-

Carboxyibuprofen: Further oxidation of the hydroxylated metabolites can lead to the formation of carboxyibuprofen.

-

4-isobutylacetophenone (IBAP): As with photodegradation, IBAP can also be formed under oxidative conditions.[7]

Advanced Oxidation Processes (AOPs), such as the UV/chlorine process, generate highly reactive species like hydroxyl radicals and chlorine atoms, leading to a complex mixture of degradation products, including chlorinated intermediates.[11]

Hydrolytic and Thermal Degradation

Ibuprofen is generally stable under neutral and acidic hydrolytic conditions.[12] However, under strong basic conditions, some degradation can occur.[12] Thermal degradation of ibuprofen has been shown to yield a number of products, including 4-isobutylphenol and hydratropic acid.[10] In solid dosage forms, interactions with excipients can also lead to the formation of degradation products, such as esters with polyethylene glycol (PEG).[3]

Quantitative Data on Ibuprofen Degradation

The following tables summarize quantitative data from various studies on the degradation of ibuprofen under different conditions.

Table 1: Formation of 4-Isobutylacetophenone (IBAP) from Ibuprofen under Photolytic Conditions

| Condition | Yield of 4-Isobutylacetophenone (%) | Reference |

| Direct Photolysis | 25 ± 7 | [6] |

| Reaction with •OH | 2.3 ± 0.1 | [6] |

| Reaction with 3CDOM* | 31 ± 4 | [6] |

Table 2: Degradation of Ibuprofen under Various Forced Stress Conditions

| Stress Condition | Ibuprofen Degradation (%) | Key Products Identified | Reference |

| 1.0N HCl (24h) | Stable | - | [12] |

| 1.0N NaOH (24h) | Significant Degradation | Degradation products not specified | [12] |

| 10% H2O2 (24h) | Significant Degradation | Oxidative byproducts | [12] |

| UV Light (254 nm, 60 min) | - | 4-isobutylacetophenone, hydroxylated derivatives | [5][9] |

| Thermal (70°C/75% RH, 3 weeks) | Accelerated with certain excipients | 4-isobutylacetophenone | [7] |

Hypothetical Pathway for the Formation of this compound

As previously stated, the formation of this compound as a direct degradation product of ibuprofen has not been reported in the scientific literature. The transformation would require significant molecular rearrangement, including the cleavage of the propanoic acid group, isomerization of the isobutyl group to an ethyl group, and a 1,3-shift of the resulting ethyl group on the aromatic ring, followed by oxidation.

A plausible, albeit multi-step and likely low-yield, hypothetical pathway is proposed below. This pathway is theoretical and has not been experimentally verified.

Hypothetical Reaction Sequence:

-

Decarboxylation: Ibuprofen undergoes decarboxylation to yield 1-(4-isobutylphenyl)ethane. This is a known reaction under certain photolytic and thermal conditions.

-

Dealkylation and Friedel-Crafts Acylation (Intermolecular): A more plausible, though indirect, route would involve the degradation of ibuprofen to simpler aromatic precursors. For instance, under harsh oxidative conditions, the isobutyl and propanoic acid side chains could be cleaved, potentially leading to the formation of benzene or ethylbenzene. These simpler aromatics could then, in a complex reaction mixture, undergo a Friedel-Crafts acylation with a suitable acylating agent (e.g., benzoyl chloride, if other degradation products generate it) to form a benzophenone derivative. The formation of the meta (3-) substituted product, this compound, would be less favored than the para isomer in a standard Friedel-Crafts reaction with ethylbenzene due to the ortho-, para-directing nature of the ethyl group. However, in a complex degradation matrix with various catalysts and intermediates, the formation of minor isomers is possible.

It is important to reiterate that this is a speculative pathway. The energy barriers for such rearrangements would be high, making this a very minor and unlikely degradation route under typical conditions.

Experimental Protocols

Forced Degradation Study of Ibuprofen

This protocol provides a general framework for conducting a forced degradation study on ibuprofen bulk drug or a formulated product.

Objective: To generate potential degradation products of ibuprofen under various stress conditions and to assess the stability-indicating properties of an analytical method.

Materials:

-

Ibuprofen reference standard

-

Ibuprofen drug product (e.g., tablets)

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 30%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

UV chamber for photostability testing

-

Oven for thermal stability testing

-

HPLC system with a UV or PDA detector

-

LC-MS system for identification of unknown degradants

Procedure:

-

Sample Preparation: Prepare stock solutions of ibuprofen reference standard and the drug product in a suitable solvent (e.g., methanol or a mixture of methanol and water).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the final concentration.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the solution at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to the final concentration.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to the final concentration.

-

Thermal Degradation: Keep the solid drug substance or drug product in an oven at 105°C for 24 hours. Dissolve a known amount of the stressed sample in the solvent to obtain the desired concentration.

-

Photodegradation: Expose the solid drug substance or drug product to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 24 hours). Dissolve a known amount of the stressed sample in the solvent to obtain the desired concentration.

-

Control Sample: Prepare a control sample by diluting the unstressed stock solution to the same final concentration.

-

Analysis: Analyze all the stressed samples and the control sample by a validated stability-indicating HPLC method. Use LC-MS to identify the mass of any significant unknown degradation products.

Analytical Method: Stability-Indicating HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Visualizations

Major Degradation Pathway of Ibuprofen to 4-Isobutylacetophenone

Caption: Major degradation pathway of Ibuprofen to 4-Isobutylacetophenone.

Experimental Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study of Ibuprofen.

Hypothetical Pathway for Ibuprofen to this compound

Caption: Hypothetical pathway for the formation of this compound from Ibuprofen.

Conclusion

The degradation of ibuprofen is a complex process that yields a variety of products depending on the specific stress conditions. The formation of 4-isobutylacetophenone is a major and well-documented degradation pathway, particularly under photolytic and oxidative stress. While a direct and experimentally verified pathway for the degradation of ibuprofen to this compound is not supported by the current scientific literature, this guide has provided a plausible, though hypothetical, reaction sequence for its formation. For researchers and professionals in drug development, a thorough understanding of the established degradation pathways is paramount for ensuring the stability, safety, and efficacy of ibuprofen-containing products. The experimental protocols and data presented herein serve as a valuable resource for further investigation into the stability and degradation of this important pharmaceutical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Combined advanced oxidation processes for the synergistic degradation of ibuprofen in aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Ibuprofen photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photochemical transformation of ibuprofen into harmful 4-isobutylacetophenone: pathways, kinetics, and significance for surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetics and pathways of ibuprofen degradation by the UV/chlorine advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethylbenzophenone as a Pharmaceutical Impurity: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethylbenzophenone is recognized as a potential impurity in pharmaceutical manufacturing, notably in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1][2] The control of such impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential toxicological profile based on related compounds, and the analytical methodologies for its identification and control. Due to a lack of publicly available data specifically on this compound as a pharmaceutical impurity, this guide draws upon information for the broader class of benzophenones and established principles of impurity management in the pharmaceutical industry.

Introduction to this compound

This compound is a derivative of benzophenone. Its presence in a drug substance can arise from the synthesis process, as a byproduct or from the degradation of the active pharmaceutical ingredient (API).[3][4] As a known related compound to Ketoprofen, its monitoring and control are essential.[1][5][6]

Table 1: Chemical and Physical Properties of this compound [5][7]

| Property | Value |

| IUPAC Name | (3-ethylphenyl)(phenyl)methanone |

| Synonyms | m-Ethylbenzophenone, Ketoprofen Impurity 15 |

| CAS Number | 66067-43-4 |

| Molecular Formula | C15H14O |

| Molecular Weight | 210.27 g/mol |

| Appearance | Liquid |

| Purity (typical) | >95% |

Regulatory Framework and Impurity Thresholds

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[3][8][9][10] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products [8][9]

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% | 0.5% |

| > 1 g | 0.05% | 0.1% | 0.2% |

Note: These are general thresholds and can be modified based on the specific toxicity of the impurity.

Analytical Methodologies for Detection and Quantification

The detection and quantification of this compound as a pharmaceutical impurity typically rely on chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the API from its impurities and degradation products. While a specific validated method for this compound was not found in the public domain, a general protocol for related compounds in Ketoprofen formulations can be adapted.

Experimental Protocol: General HPLC-UV Method for Ketoprofen and Related Substances [4][11][12][13][14]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is often adjusted to optimize separation.[8][11]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength where both the API and the impurity have significant absorbance (e.g., 233 nm for Ketoprofen and its related substances).[8][11]

-

Sample Preparation: The drug substance or product is dissolved in a suitable solvent, typically the mobile phase or a component of it, to a known concentration.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a qualified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol: General GC-MS Method for Pharmaceutical Impurities [2]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration of the analyte.

-

Temperature Program: A temperature gradient is typically used to ensure good separation of compounds with different boiling points.

-

Mass Spectrometry: Electron ionization (EI) is commonly used. The mass spectrometer is operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

-

Sample Preparation: The sample may require derivatization to increase volatility and improve chromatographic performance.

Toxicological Assessment

A comprehensive toxicological assessment is necessary for any impurity present above the qualification threshold. This typically includes evaluating its genotoxic and cytotoxic potential. While no specific toxicological data for this compound was found, the following sections describe the standard experimental protocols that would be employed.

Genotoxicity Assessment: Ames Test

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical.[15][16][17][18]

Experimental Protocol: Ames Test (OECD 471)

-

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.

-

Procedure:

-

Bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

-

Positive and negative controls are included.

-

The mixture is plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Cytotoxicity Assay

Cytotoxicity assays are used to determine the concentration of a substance that is toxic to cells. The IC50 value, the concentration that inhibits 50% of cell viability, is a common endpoint.[12][19][20][21][22]

Experimental Protocol: MTT Assay on HepG2 Cells

-